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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-
methoxypyridine as a key intermediate in the synthesis of novel agrochemicals. The unique

substitution pattern of this pyridine derivative, featuring a reactive bromine atom at the 2-

position and a methoxy group at the 3-position, makes it a versatile building block for creating a

diverse range of biologically active molecules.[1] The electron-donating nature of the methoxy

group can influence the reactivity of the pyridine ring, while the bromine atom serves as a

handle for various cross-coupling and substitution reactions.[1]

Application in the Synthesis of Pyridyl-Pyrazole
Fungicides
The pyridyl-pyrazole scaffold is a well-established pharmacophore in the agrochemical industry,

known for its potent fungicidal properties. 2-Bromo-3-methoxypyridine can be effectively

utilized in the synthesis of novel pyridyl-pyrazole derivatives through palladium-catalyzed cross-

coupling reactions.

A key synthetic strategy involves the Suzuki-Miyaura coupling of 2-Bromo-3-methoxypyridine
with a suitable pyrazole boronic acid or boronate ester. This reaction facilitates the formation of

a C-C bond between the pyridine and pyrazole rings, leading to the target pyridyl-pyrazole core

structure. Subsequent modifications can be performed to introduce further diversity and

optimize biological activity.
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Experimental Protocol: Suzuki-Miyaura Coupling for
Pyridyl-Pyrazole Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3-
methoxypyridine with a generic pyrazole boronic acid.

Materials:

2-Bromo-3-methoxypyridine

Substituted Pyrazole-4-boronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

In a round-bottom flask, dissolve 2-Bromo-3-methoxypyridine (1.0 eq) and the desired

pyrazole-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

Add sodium carbonate (2.0 eq) to the mixture.

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08

eq).

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours,

monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

pyridyl-pyrazole derivative.

Quantitative Data Summary:

Reactan
t 1

Reactan
t 2

Catalyst
/Ligand

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

2-Bromo-

3-

methoxy

pyridine

Pyrazole-

4-boronic

acid

Pd(OAc)₂

/ PPh₃
Na₂CO₃

Dioxane/

Water
90-100 12-24 75-90*

*Yields are typical for Suzuki-Miyaura couplings of this nature and may vary depending on the

specific pyrazole boronic acid used.
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Suzuki-Miyaura coupling workflow.

Application in the Synthesis of Herbicidal N-
Arylpyridines
The N-arylpyridine moiety is another important structural motif found in a number of herbicides.

The Buchwald-Hartwig amination reaction provides a powerful tool for the synthesis of these

compounds, and 2-Bromo-3-methoxypyridine is an excellent starting material for this

transformation. This reaction allows for the formation of a C-N bond between the pyridine ring

and a variety of anilines or other amino-containing compounds.
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Experimental Protocol: Buchwald-Hartwig Amination for
N-Arylpyridine Synthesis
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Bromo-3-
methoxypyridine with a substituted aniline.

Materials:

2-Bromo-3-methoxypyridine

Substituted Aniline

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Sodium tert-butoxide (NaOtBu)

Toluene

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas

Procedure:

To an oven-dried Schlenk tube, add 2-Bromo-3-methoxypyridine (1.0 eq), the substituted

aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

Add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) to the Schlenk tube.

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
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Add anhydrous, degassed toluene to the mixture.

Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours,

monitoring the reaction progress by TLC or LC-MS.

After cooling to room temperature, quench the reaction with a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-

arylpyridine derivative.

Quantitative Data Summary:

Reactan
t 1

Reactan
t 2

Catalyst
/Ligand

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

2-Bromo-

3-

methoxy

pyridine

Substitut

ed

Aniline

Pd₂(dba)

₃ /

Xantphos

NaOtBu Toluene 100-110 12-24 70-85*

*Yields are typical for Buchwald-Hartwig aminations of this type and may vary depending on

the specific aniline used.
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Buchwald-Hartwig amination workflow.

Signaling Pathways and Mode of Action
The agrochemicals derived from 2-Bromo-3-methoxypyridine can target various biological

pathways in fungi, plants, and insects. For instance, many pyridyl-pyrazole fungicides are

known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory

chain of fungi. This inhibition disrupts the production of ATP, leading to fungal cell death.

Herbicidal N-arylpyridines can act as inhibitors of key enzymes in plant metabolic pathways,

such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
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Mode of action for pyridyl-pyrazole fungicides.

Disclaimer: The provided protocols are general and may require optimization for specific

substrates and scales. Appropriate safety precautions should be taken when handling all

chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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